Triethoxy(3,3,3-trifluoropropyl)silane
Overview
Description
Triethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound with the molecular formula C9H19F3O3Si. It is a colorless to slightly yellow liquid that is used as a reagent in the synthesis of various organosilicon compounds. This compound is known for its ability to impart hydrophobic and oleophobic properties to surfaces, making it valuable in a range of industrial applications.
Mechanism of Action
Target of Action
Triethoxy(3,3,3-trifluoropropyl)silane, also known as Silane, triethoxy(trifluoropropyl)-, is an organosilicon compound . It is primarily used as a reagent in the synthesis of various organosilicon compounds . The primary targets of this compound are the molecules and structures that it interacts with during the synthesis of these organosilicon compounds.
Mode of Action
The compound acts by undergoing reactions with other molecules during the synthesis of organosilicon compounds . In alkaline conditions, the ether bond in the compound can easily break, resulting in silanol, which can then undergo intermolecular coupling to form large molecular polymers .
Biochemical Pathways
The compound affects the synthesis pathways of organosilicon compounds . The silanol produced from the compound can undergo intermolecular coupling to form large molecular polymers . Additionally, the silicon unit in the structure can become an organofluorosilicate, which has unique reactivity in coupling reactions and radical reactions .
Result of Action
The result of the compound’s action is the formation of organosilicon compounds, including large molecular polymers and organofluorosilicates . These compounds have various applications, including the synthesis of macroporous gels for oil-water separation and hydrophobic silica aerogel for uranium removal from aqueous solutions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is sensitive to moisture and should be stored in a dry environment . Its reactions, such as the breaking of the ether bond, occur more readily in alkaline conditions .
Biochemical Analysis
Biochemical Properties
Triethoxy(3,3,3-trifluoropropyl)silane can be used to manufacture cross-linked polymers and supramolecular compounds . In alkaline conditions, the ether bond is prone to break, and the resulting silanol can undergo intermolecular coupling to obtain large molecular polymers . Furthermore, the silicon unit in the structure can become an organic fluorosilicate, which has unique reactivity in coupling reactions and free radical reactions .
Molecular Mechanism
It is known that the compound can be used as a precursor in the synthesis of macroporous gels for separation of oil and water . It can also be used in the synthesis of hydrophobic silica aerogel for the removal of uranium from aqueous solutions .
Temporal Effects in Laboratory Settings
It is known that the compound is moisture sensitive , suggesting that its stability and degradation may be influenced by the presence of moisture.
Metabolic Pathways
It is known that the compound can undergo intermolecular coupling to obtain large molecular polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of 3,3,3-trifluoropropyltrichlorosilane with ethanol. The reaction typically involves the following steps:
Reaction Setup: In a dry reaction vessel, 3,3,3-trifluoropropyltrichlorosilane is added to anhydrous ethanol.
Reaction Conditions: The mixture is stirred and heated to reflux for several hours. The reaction progress can be monitored using gas chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Raw Material Handling: Large quantities of 3,3,3-trifluoropropyltrichlorosilane and ethanol are handled in specialized equipment to ensure safety and efficiency.
Reaction Control: The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Product Isolation: The product is isolated through distillation and further purified if necessary to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(3,3,3-trifluoropropyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed can further condense to produce siloxane bonds, leading to the formation of cross-linked polymeric structures.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Various nucleophiles like amines or alcohols under controlled conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane polymers.
Substitution: Modified silanes with different functional groups.
Scientific Research Applications
Triethoxy(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:
Surface Modification: It is used to modify surfaces to make them hydrophobic and oleophobic, which is useful in creating water-repellent coatings and self-cleaning surfaces.
Polymer Synthesis: It serves as a precursor in the synthesis of silsesquioxane-based polymers, which have applications in materials science and nanotechnology.
Separation Technologies: It is used in the synthesis of macroporous gels for the separation of oil and water.
Environmental Applications: It is employed in the synthesis of hydrophobic silica aerogels for the removal of uranium from aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethoxy(3,3,3-trifluoropropyl)silane: Another similar compound with different alkoxy groups.
Uniqueness
This compound is unique due to its specific combination of trifluoropropyl and ethoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring durable hydrophobic and oleophobic coatings .
Properties
IUPAC Name |
triethoxy(3,3,3-trifluoropropyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3O3Si/c1-4-13-16(14-5-2,15-6-3)8-7-9(10,11)12/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWXNBXAXOQBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(F)(F)F)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529579 | |
Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681-97-0, 86876-45-1 | |
Record name | (3,3,3-Trifluoropropyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.